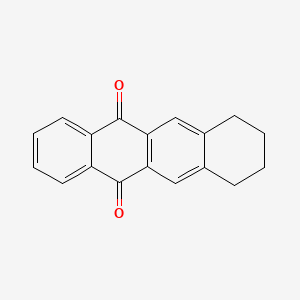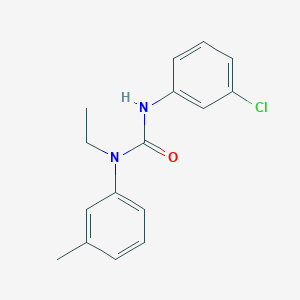
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The general reaction scheme is as follows:
8-Hydroxyquinoline+2,4-Dimethoxyphenyl isocyanate→8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
化学反应分析
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the quinoline ring, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of 8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function .
相似化合物的比较
8-Quinolinyl N-(2,4-dimethoxyphenyl)carbamate can be compared with other quinolinyl carbamates, such as:
8-Quinolinyl N-(4-ethoxyphenyl)carbamate: This compound has a similar structure but with an ethoxy group instead of methoxy groups.
8-Quinolinyl N-(2-methoxyphenyl)carbamate: This compound has a single methoxy group and shows distinct properties compared to the dimethoxy derivative.
8-Quinolinyl N-(4-(methylthio)phenyl)carbamate: This compound contains a methylthio group, which alters its chemical and biological behavior.
属性
CAS 编号 |
59741-06-9 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
quinolin-8-yl N-(2,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-9-14(16(11-13)23-2)20-18(21)24-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3,(H,20,21) |
InChI 键 |
XBOSJWMCVPRIIZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


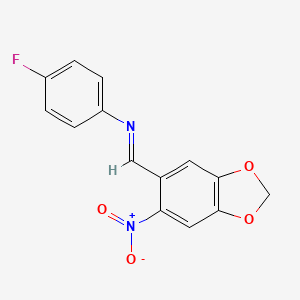
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
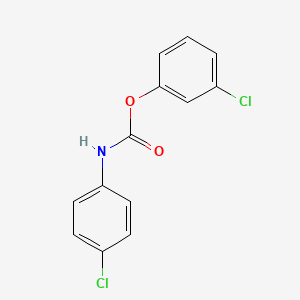
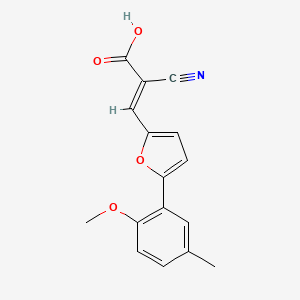
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
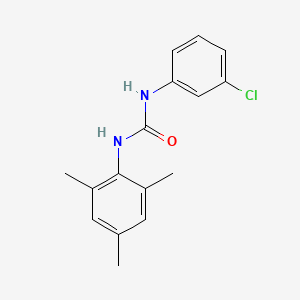

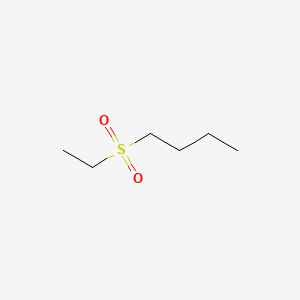

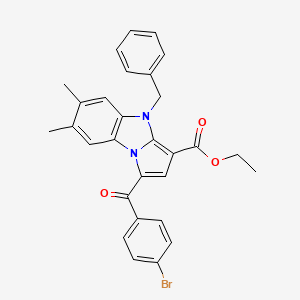
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
